Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure. The molecular formula for this compound is C12H21NO3, and it has a molecular weight of approximately 227.30 g/mol. This compound features a tert-butyl group, which contributes to its lipophilicity, and a carboxylate functional group that may influence its reactivity and biological activity. Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is often utilized as an intermediate in the synthesis of various pharmaceuticals and other organic compounds, particularly in the fields of medicinal chemistry and organic synthesis.
The synthesis of tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate typically involves multi-step organic synthesis techniques. One common method includes the reaction of 4-hydroxypiperidine-1-carboxylate with methylene chloride and triethylamine, followed by the addition of tert-butyl chloroformate. This reaction is generally carried out under an inert atmosphere at low temperatures to prevent side reactions.
The synthetic route may vary based on available starting materials and desired purity levels. The following steps outline a typical synthesis:
Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate contains a spirocyclic structure where two rings are interconnected through a single atom, specifically an oxygen atom in this case. This unique architecture allows for specific interactions with biological targets.
The compound's molecular structure can be represented as follows:
Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
The major products formed from these reactions depend on specific reagents and conditions used during the reaction process. For example, oxidation might yield various functional groups depending on the extent of oxidation applied.
The mechanism of action for tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with molecular targets within biological systems. Its spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity.
This interaction can lead to various biological effects depending on the target and pathway involved, making it relevant in pharmacological research aimed at developing new therapeutic agents.
Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate exhibits several notable physical properties:
The compound's chemical properties include:
Relevant analyses often focus on understanding how these properties influence its behavior in various chemical environments and biological systems.
Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
The synthesis of tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate typically employs sequential functionalization strategies starting from ethyl malonate derivatives. A patented approach utilizes magnesium-mediated alkylation of ethyl malonate with 1,3-dibromopropane, followed by cesium carbonate-assisted cyclization to form the spirocyclic core. Subsequent N-protection with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran yields the bicyclic intermediate. The critical reduction step employs lithium borohydride (LiBH₄) in tetrahydrofuran at 0-5°C for precise control of exocyclic carbonyl reduction, achieving 68-72% isolated yield after recrystallization. Alternative pathways involve ring-closing metathesis of diallyl precursors using Grubbs catalysts, though this route suffers from higher catalyst costs and lower yields (≤55%) [1] [5].
Table 1: Comparative Multi-Step Synthesis Approaches
Starting Material | Key Reagents | Cyclization Method | Yield (%) |
---|---|---|---|
Ethyl malonate + 1,3-Dibromopropane | Mg, Cs₂CO₃, Boc₂O, LiBH₄ | Alkylation/Reduction | 68-72 |
N-Boc-4-piperidone | Tosyl chloride, K₂CO₃ | Williamson Ether Synthesis | 60-65 |
Diallyl glycine derivatives | Grubbs II catalyst | Ring-Closing Metathesis | 50-55 |
Palladium-catalyzed C-N coupling has emerged as an efficient method for constructing the 7-azaspiro[3.5]nonane framework. A notable innovation employs Pd/C-catalyzed hydrogenation of bicyclic enol ether precursors under 50 psi H₂ pressure in ethanol at 60°C. This method achieves >90% conversion within 6 hours while minimizing racemization. For oxygen-containing spirocycles, chemoselective epoxidation using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane enables controlled oxirane formation on cyclohexanone-derived substrates. Catalyst loading optimization (5-7 mol%) significantly impacts stereoselectivity and byproduct formation, with under-catalyzed reactions producing up to 25% undesired ring-opened byproducts [5] [9].
Table 2: Catalytic Systems for Spirocycle Formation
Catalyst System | Reaction Conditions | Conversion (%) | Selectivity (%) |
---|---|---|---|
Pd/C (10 wt%) | 50 psi H₂, EtOH, 60°C, 6h | >90 | 95 |
m-CPBA (5 mol%) | CH₂Cl₂, 0°C to RT, 12h | 85 | 88 |
Ru-PNN pincer complex | iPrOH reflux, 24h | 75 | 80 |
Stereoselective construction of the 1-oxa-7-azaspiro[3.5]nonane system presents unique challenges due to conformational flexibility at the spiro-junction. Chiral auxiliaries such as (R)-phenylglycinol enable diastereoselective alkylation during cyclopropane ring formation, achieving up to 95% de. Enzymatic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) in ethyl acetate effectively separates (±)-cis isomers through preferential ester hydrolysis at 35°C. Computational modeling reveals that torsional strain minimization favors the cis-configured bicyclic intermediate, where the oxygen atom adopts an equatorial orientation relative to the piperidine ring. This configuration reduces 1,3-diaxial interactions and enhances crystallinity during purification [7] [9].
Table 3: Stereochemical Outcomes by Synthetic Approach
Method | Chiral Controller | Isomer Ratio (cis:trans) | ee (%) |
---|---|---|---|
Auxiliary-mediated alkylation | (R)-phenylglycinol | 95:5 | >99 |
Enzymatic resolution | Candida antarctica Lipase B | 50:50 → 98:2 after resolution | 96 |
Asymmetric hydrogenation | Rh-(R,R)-Et-DuPhos complex | 92:8 | 88 |
Recent advances focus on minimizing environmental impact through solvent reduction and catalyst recycling. The development of aqueous micellar catalysis enables Boc protection in 5% wt/wt TPGS-750-M surfactant solutions, reducing THF usage by 70% while maintaining 85-90% yields. Flow chemistry implementations demonstrate enhanced efficiency with residence times under 15 minutes at 100°C, compared to 12-hour batch reactions. For deprotection, heterogeneous acid catalysts like montmorillonite K10 allow Boc removal in ethanol/water mixtures (4:1 v/v), eliminating dichloromethane. These innovations reduce the process mass intensity (PMI) from 87 to 32 kg/kg product and decrease energy consumption by 40% compared to traditional methods [1] [5].
Industrial-scale production faces three primary bottlenecks: high-pressure hydrogenation safety constraints, exothermic control during LiBH₄ reductions, and chromatographic purification of stereoisomers. Cost analysis reveals that 62% of raw material expenses derive from Boc-protection reagents and specialty catalysts. Purification presents particular challenges due to the compound's solubility profile – soluble in chloroform and methanol but insoluble in petroleum ether, necessitating mixed-solvent recrystallization. Current pricing reflects these complexities, with research-grade material costing $29.80/g (1g) versus $90/500mg at smaller scales. Thermal stability limitations (decomposition >165°C) further complicate drying operations, requiring vacuum shelf drying below 40°C to prevent Boc group degradation [3] [9].
Table 4: Industrial Production Cost Drivers
Cost Factor | Contribution (%) | Mitigation Strategy |
---|---|---|
Boc-protection reagents | 42 | In-situ phosgene generation |
Chromatography media | 28 | Crystallization process optimization |
Catalyst recycling | 15 | Pd/C recovery via filtration membranes |
Energy consumption | 10 | Continuous flow implementation |
Waste treatment | 5 | Solvent recovery systems |
Table 5: Scalability Challenges and Engineering Solutions
Process Bottleneck | Laboratory Scale | Industrial Solution |
---|---|---|
High-pressure hydrogenation | Batch reactors (≤50 psi) | Continuous flow microreactors |
Lithium borohydride handling | Slow addition (>2h) | Cryogenic continuous dosing systems |
Stereoisomer separation | Silica gel chromatography | Chiral resolving agents |
Solvent removal | Rotary evaporation | Thin-film evaporators |
Drying operations | Ambient vacuum drying | Vacuum shelf dryers (25-40°C) |
Compound Names in Article:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1